

# Technical Guide: Lipophilicity and LogP Profiling of 2-Cyclopentylmorpholine

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## Compound of Interest

Compound Name: 2-Cyclopentylmorpholine

Cat. No.: B13522798

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## Abstract

**2-Cyclopentylmorpholine** (CAS: 1519955-89-5) represents a strategic scaffold in modern drug design, offering a balance between the hydrophilic morpholine core and the lipophilic cyclopentyl appendage. This guide details its partition coefficient (LogP), distribution coefficient (LogD), and the mechanistic implications of these values in CNS penetration and metabolic stability.

## Molecular Identity & Structural Significance[1]

Before analyzing lipophilicity, it is critical to distinguish the specific isomer in question. **2-Cyclopentylmorpholine** features a cyclopentyl ring attached to the C2 carbon of the morpholine heterocycle, leaving the secondary amine (N4) free for further functionalization.

Property	Specification
CAS Number	1519955-89-5
IUPAC Name	2-cyclopentylmorpholine
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO
Molecular Weight	155.24 g/mol
SMILES	C1(C2CCCC2)CNCCO1
Key Feature	C2-substitution creates a chiral center, influencing binding affinity and metabolic soft spots.

## Physicochemical Profile: LogP and LogD[2]

The lipophilicity of **2-Cyclopentylmorpholine** is dynamic, governed heavily by the ionization of the secondary amine.

## Quantitative Values

The following values represent a synthesis of calculated (cLogP) and predicted consensus data derived from fragment-based algorithms.

Parameter	Value	Context
LogP (Neutral)	1.17 ± 0.2	Represents the uncharged species. This value falls within the optimal fragment range (1–3) for CNS-active fragments.
pKa (Predicted)	8.4 – 8.6	Typical for morpholine secondary amines. The molecule is predominantly ionized at physiological pH.
LogD (pH 7.4)	0.13 – 0.40	Critical Insight: At blood pH, the "ionization penalty" reduces effective lipophilicity by ~1 log unit.
Polar Surface Area	21.26 Å <sup>2</sup>	Low PSA suggests excellent potential for blood-brain barrier (BBB) permeability if the amine is masked or the pH gradient favors the neutral form.

## The Ionization Penalty

As a Senior Scientist, one must recognize that LogP is a theoretical constant for the neutral molecule. However, LogD drives in vivo behavior.

- At pH 7.4: The molecule exists in equilibrium, with ~90% in the protonated (cationic) form.
- Implication: While the cyclopentyl group adds hydrophobic bulk (increasing LogP from morpholine's -0.86 to +1.17), the cationic amine ensures high aqueous solubility, preventing the "grease ball" effect common in high-LogP drugs.

## Mechanistic Implications in Drug Design[2][3][4] Blood-Brain Barrier (BBB) Penetration

**2-Cyclopentylmorpholine** is often used as a "solubilizing tail" in CNS inhibitors.

- Mechanism: The neutral fraction (LogP ~1.17) passively diffuses across the endothelial membranes of the BBB.
- Trapping: Once inside the more acidic compartments of the lysosome or intracellular space, the amine protonates, potentially leading to lysosomal trapping—a double-edged sword that increases residence time but can cause phospholipidosis.

## Metabolic Stability

The cyclopentyl group blocks the metabolic oxidation that typically occurs at the C2/C3 positions of the morpholine ring.

- Steric Shielding: The bulky C2-cyclopentyl group hinders Cytochrome P450 (CYP) access to the alpha-carbon, potentially extending the half-life ( ) compared to unsubstituted morpholine analogs.

## Experimental Protocols

For internal validation, the following protocols are recommended. These are designed to account for the amine's volatility and ionization.

### Protocol A: Potentiometric LogP Determination (The Gold Standard)

Best for ionizable amines where pH dependence is critical.

- Preparation: Dissolve 5 mg of **2-Cyclopentylmorpholine** in 10 mL of 0.1 M KCl (ionic strength adjuster).
- Titration: Perform a dual-phase titration using water-saturated octanol and octanol-saturated water.
- Execution:
  - Titrate the aqueous phase from pH 2.0 to 12.0 using 0.1 M KOH/HCl.
  - Repeat the titration in the presence of varying volumes of octanol.

- Calculation: The shift in the pKa curve ( ) in the presence of octanol directly correlates to the partition coefficient of the neutral and ionized species.
  - Note: This method eliminates the need for phase separation and concentration analysis.

## Protocol B: Miniaturized Shake-Flask (HPLC-UV)

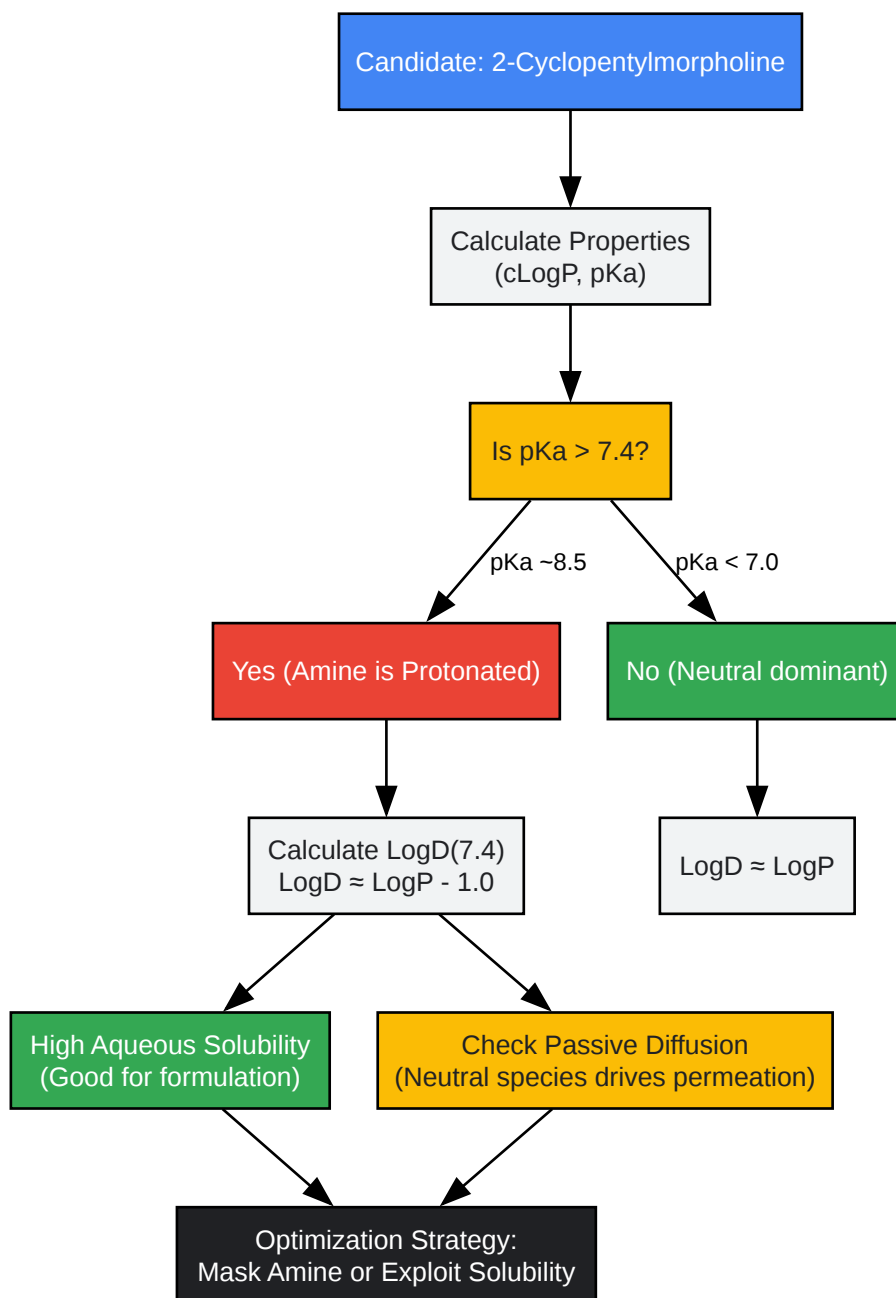
Best for high-throughput screening.

- Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) for 24 hours.
- Spiking: Add 100  $\mu$ M of compound to the aqueous buffer phase.
- Equilibration: Add an equal volume of pre-saturated octanol. Vortex for 60 minutes at 25°C. Centrifuge at 3000 RPM for 10 minutes to break emulsions.
- Quantification:
  - Remove the aqueous phase carefully.
  - Inject into HPLC (C18 column, Acetonitrile/Water gradient).
  - Calculate LogD using the ratio of peak areas ( $\text{Area}_{\text{oct}} / \text{Area}_{\text{aq}}$ ).

## Visualizations

### Diagram 1: Physicochemical Decision Tree

This diagram illustrates the logic flow for assessing **2-Cyclopentylmorpholine** in a drug discovery campaign.

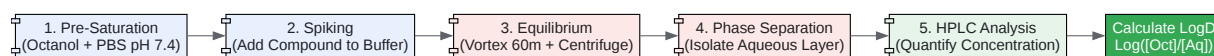


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Caption: Decision logic for evaluating the physicochemical impact of the basic amine in **2-Cyclopentylmorpholine**.

## Diagram 2: Experimental Workflow (Shake-Flask)

A step-by-step visualization of the miniaturized LogD determination protocol.



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Caption: Standardized workflow for determining LogD(7.4) using the Shake-Flask method coupled with HPLC detection.

## References

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." *Advanced Drug Delivery Reviews*. [\[Link\]](#)
- PubChem. (2024).<sup>[1]</sup> Compound Summary for **2-Cyclopentylmorpholine** (and related analogs). National Library of Medicine. [\[Link\]](#)
- Avdeef, A. (2003). *Absorption and Drug Development: Solubility, Permeability, and Charge State*. Wiley-Interscience. (Standard reference for Potentiometric LogP protocols).

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## Sources

- 1. [2-\[1-\(4-Cyclopentylpiperazin-1-yl\)ethyl\]morpholine | C<sub>15</sub>H<sub>29</sub>N<sub>3</sub>O | CID 104317622 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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